4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-5-13(6-9-15)19(23)20-14-7-10-17(25-2)16(12-14)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKSSSZUXBZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroarene Precursor Route
A widely adopted strategy involves the functionalization of 4-methoxy-3-nitroaniline. The synthetic sequence proceeds as follows:
Pyrrolidinone Ring Installation :
Nitro Group Reduction :
Direct Amination via Buchwald-Hartwig Coupling
An alternative single-step approach employs palladium-catalyzed C–N bond formation:
- Substrate: 4-Methoxy-3-bromoaniline
- Reagents:
- Palladium(II) acetate (2 mol%)
- Xantphos (4 mol%)
- 2-Oxopyrrolidine (1.2 equiv)
- Cs₂CO₃ (2.5 equiv)
- Conditions : Toluene, 110°C, 24 h
- Yield : 63%
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
A classical method involves the reaction of 3-(2-oxopyrrolidin-1-yl)-4-methoxyaniline with 4-methoxybenzoyl chloride under biphasic conditions:
EDCI/HOBt-Mediated Coupling
For acid-sensitive substrates, carbodiimide chemistry proves advantageous:
- Reagents :
- 4-Methoxybenzoic acid (1.05 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)
- Hydroxybenzotriazole (HOBt, 1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
- Conditions : DCM, 0°C → room temperature, 12 h
- Yield : 85%
Alternative Pathways and Mechanistic Considerations
Ugi Multicomponent Reaction
A novel three-component approach demonstrates versatility:
- Components :
- 4-Methoxybenzaldehyde
- 3-Amino-4-methoxyphenylpyrrolidinone
- tert-Butyl isocyanide
- Catalyst : Sc(OTf)₃ (5 mol%)
- Solvent : Methanol, 50°C, 8 h
- Yield : 71%
This atom-economical method circumvents intermediate isolation but requires precise stoichiometric control.
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound methodologies have been explored:
- Resin loading with Fmoc-protected 4-methoxy-3-aminobenzoic acid
- Deprotection (20% piperidine/DMF)
- On-resin coupling with pyrrolidinone-modified benzamide
- Cleavage (TFA/DCM 1:99)
Analytical Characterization and Quality Control
Critical analytical data for batch validation:
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Recent advancements demonstrate improved efficiency:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 32 |
| E-Factor | 48 | 19 |
| Energy Consumption (kW·h/kg) | 410 | 155 |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxopyrrolidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported applications:
Key Differences and Implications
Substituent Effects on Receptor Binding: The 2-oxopyrrolidin-1-yl group in the target compound may confer distinct conformational flexibility compared to the 4-methylpiperazine in GR125743. Piperazine derivatives often enhance solubility and receptor affinity, as seen in GR125743’s role as a 5-HT₁B/₁D antagonist .
Synthetic Challenges: EMAC2060/2061 exhibited <80% yields due to steric hindrance from bulky substituents (e.g., dichlorophenyl), whereas the target compound’s pyrrolidinone moiety may offer more straightforward synthesis .
Fluorinated analogs (e.g., Example 53 in ) highlight the benzamide scaffold’s adaptability for kinase inhibition, though direct comparisons are absent in the evidence .
Biological Activity
4-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound with potential therapeutic applications. Its structural features suggest a variety of biological activities, particularly in the fields of antiviral and antibacterial research. This article aims to compile and analyze the existing data on the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 274.32 g/mol. The compound features two methoxy groups and a pyrrolidinone moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.32 g/mol |
| Purity | Typically >95% |
Antiviral Activity
Research has indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. A study highlighted that N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .
Antibacterial Activity
Preliminary studies on related compounds have shown significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest that the methoxy-substituted phenyl ring may enhance the compound's interaction with bacterial targets .
Study 1: Antiviral Mechanisms
In a study focusing on anti-HBV activity, a derivative similar to this compound was synthesized and tested in vitro. The results indicated that the compound effectively inhibited HBV replication in HepG2 cells by enhancing intracellular A3G levels. This study emphasizes the potential for developing novel antiviral agents based on this chemical structure .
Study 2: Antimicrobial Properties
Another investigation involved synthesizing various benzamide derivatives, including those with methoxy groups. The antimicrobial assays revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was correlated with increased antibacterial efficacy, suggesting that modifications in this region could lead to more effective agents .
Mechanistic Insights
The biological activity of this compound appears to stem from its ability to interact with specific cellular pathways involved in viral replication and bacterial growth inhibition. The compound's structure allows for diverse interactions, making it a candidate for further pharmacological studies.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity.
- In Vivo Studies: Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies: Elucidating the precise biochemical pathways influenced by this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 4-methoxybenzoic acid derivatives with functionalized aniline intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Protection/deprotection strategies : For example, tert-butyldimethylsilyl (TBS) groups protect hydroxyl intermediates, with removal via tetrabutylammonium fluoride (TBAF) .
- Optimization : Reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) critically affect conversion rates. Monitor via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidinone carbonyl at ~170 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₁H₂₂N₂O₄: [M+H]+ m/z 367.165) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR kinase; PDB ID 3HKC) .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 50–100 ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using datasets from PubChem .
Q. What strategies resolve contradictions in reported biological activity data for similar benzamide derivatives?
- Methodology :
- Meta-analysis : Aggregate data from diverse sources (e.g., ChEMBL, BindingDB) to identify trends in IC₅₀ values .
- Experimental validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with positive/negative controls .
- Structure-activity landscape analysis (SALA) : Map activity cliffs to pinpoint critical substituents (e.g., pyrrolidinone vs. piperidone) .
Q. How can green chemistry principles improve the sustainability of synthesizing this compound?
- Methodology :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
- Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) for amidation, reducing waste .
- Flow chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
